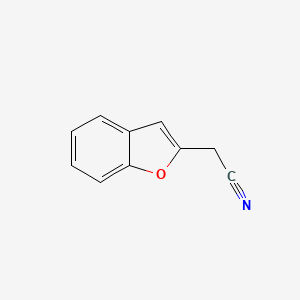

2-(1-Benzofuran-2-yl)acetonitrile

Description

Overview of Benzofuran (B130515) Scaffold Significance in Organic Synthesis

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in organic synthesis and medicinal chemistry. acs.orgnumberanalytics.com This structural motif is prevalent in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govnih.govrsc.org The inherent versatility of the benzofuran ring system makes it a valuable building block for creating complex molecular architectures. numberanalytics.comnih.gov

Benzofuran derivatives are known to possess diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. nih.govrsc.org Their significance is further underscored by their presence in clinically approved drugs and numerous compounds currently under investigation. acs.orgnih.gov The ability to functionalize the benzofuran ring at various positions allows chemists to fine-tune the properties of the resulting molecules, leading to the development of new therapeutic agents and materials. frontiersin.org For instance, research has shown that substitutions at the 2, 3, and 5-positions can lead to compounds with neuroactive properties. frontiersin.org

Importance of Nitrile Functional Groups in Synthetic Chemistry

The nitrile, or cyano, functional group (-C≡N) is of immense importance in organic synthesis due to its unique reactivity and versatility. nih.govthieme-connect.de It is a valuable intermediate that can be transformed into a variety of other functional groups, such as carboxylic acids, primary amines, amides, and ketones, thereby expanding synthetic possibilities. pearson.comresearchgate.net The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, a fundamental reaction in forming new carbon-carbon bonds. fiveable.me

Nitriles participate in a wide array of organic reactions, including cycloadditions and as directing groups in C-H bond functionalization. nih.gov Their ability to be readily introduced into molecules, for example, through the S_N2 reaction of alkyl halides with cyanide, makes them a common feature in multistep synthetic sequences. fiveable.me Furthermore, nitriles are important precursors for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net The linear geometry of the nitrile group, a result of its sp hybridization, also influences the stereochemistry of reactions at adjacent centers. fiveable.me

Historical Development and Current Research Trajectories within Benzofuran Chemistry

The history of benzofuran chemistry dates back to 1870, when Perkin first synthesized the benzofuran ring from coumarin. acs.orgjocpr.com Since then, this heterocyclic system has been the subject of extensive research due to its widespread occurrence in natural products and its potential applications. acs.orgnumberanalytics.com Early work focused on the isolation and characterization of naturally occurring benzofurans and the development of fundamental synthetic methods.

Current research in benzofuran chemistry is vibrant and multifaceted, with a strong emphasis on the development of novel and efficient synthetic methodologies. acs.orgresearchgate.net Modern synthetic strategies often employ metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, to construct the benzofuran core with high yields and selectivity. acs.orgresearchgate.net For example, palladium-catalyzed reactions have been used for the synthesis of 2-aroylbenzo[b]furans from α-(2-formylaryloxy)acetonitriles and arylboronic acids. organic-chemistry.org

Contemporary research also focuses on the synthesis of complex natural products containing the benzofuran scaffold and the exploration of their biological activities. rsc.org There is a growing interest in creating libraries of benzofuran derivatives to screen for new pharmacological agents, with particular attention to areas like antimicrobial and anticancer drug discovery. nih.govnih.govrsc.org The development of multi-target drugs based on the benzofuran scaffold is also an emerging and promising area of research. frontiersin.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLHQOQMQIFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 1 Benzofuran 2 Yl Acetonitrile and Its Derivatives

Reactions of the Acetonitrile (B52724) Group

The acetonitrile moiety, with its activated alpha-carbon and the versatile cyano group, is a key site for synthetic modifications.

Nucleophilic Reactivity at the Alpha-Carbon

The methylene (B1212753) protons on the carbon atom alpha to the nitrile group in 2-(1-Benzofuran-2-yl)acetonitrile exhibit acidic character. This is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This allows the alpha-carbon to act as a nucleophile in various carbon-carbon bond-forming reactions. libretexts.org

Deprotonation of the alpha-carbon is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to prevent competing reactions at the electrophilic carbon of the nitrile. The resulting carbanion can then participate in reactions like alkylations and aldol-type condensations. For instance, in related systems, enolate anions generated from carbonyl compounds readily undergo substitution reactions at the alpha-carbon. libretexts.org While direct examples for this compound are not extensively detailed in the provided literature, the principle of alpha-carbon reactivity is fundamental in organic chemistry. libretexts.org This reactivity allows for the introduction of various substituents at the alpha-position, leading to a wide array of derivatives.

In a related context, metalloenamines, formed by the deprotonation of β,β-disubstituted enesulfinamides with LDA, have been shown to undergo stereoselective nucleophilic addition reactions. acs.org This highlights the synthetic utility of nucleophiles generated at the alpha-position to a functional group.

Conversion to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 2-(1-benzofuran-2-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions. epo.org The reaction typically involves heating the nitrile with an aqueous solution of a strong acid (like sulfuric or hydrochloric acid) or a strong base (like sodium hydroxide). Base-catalyzed hydrolysis initially produces the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the carboxylic acid. epo.org

For example, 2-(benzofuran-2-yl)acetic acid has been synthesized and characterized, serving as a precursor for further derivatization. nih.gov The successful synthesis of this acid, with a reported yield of 90%, confirms the viability of this conversion. nih.gov

| Reactant | Product | Yield | Reference |

| This compound | 2-(Benzofuran-2-yl)acetic acid | 90% | nih.gov |

This carboxylic acid is a key intermediate for the synthesis of other derivatives, such as esters and amides. epo.orgnih.gov Furthermore, complex structures like 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives have been prepared through multi-step, one-pot procedures that involve the hydrolysis of an ester group as a key step, showcasing the synthetic importance of the carboxylic acid functionality in this class of compounds. researchgate.netnih.govbeilstein-journals.org

Conversion to Amide Derivatives

The acetonitrile group can also be converted into an acetamide (B32628) moiety. This can be accomplished through partial hydrolysis of the nitrile, often under controlled acidic or basic conditions. libretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. libretexts.org

Alternatively, and more commonly, the amide is prepared from the corresponding carboxylic acid derivative. For instance, 2-(benzofuran-2-yl)acetic acid can be coupled with various amines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a wide range of N-substituted 2-(1-benzofuran-2-yl)acetamides. nih.gov This method has been employed to synthesize a series of 2-(benzofuran-2-yl)-N-(hydroxyphenyl)acetamides with yields ranging from 63.6% to 74.4%. nih.gov

| Amine Reactant | Product | Yield | Reference |

| 4-aminophenol | 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | 74.4% | nih.gov |

| 4-amino-3-fluorophenol | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | 69.2% | nih.gov |

| 2-amino-5-fluorophenol | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6% | nih.gov |

Another synthetic strategy involves a cascade reaction where a palladium(0) catalyst promotes the deallylation of a 1-(2-allyloxyaryl)-2-yn-1-ol, which is followed by a palladium(II)-catalyzed aminocarbonylative heterocyclization to directly yield 2-benzofuran-2-ylacetamides. nih.gov

Reactions Involving the Benzofuran (B130515) Ring System

The benzofuran core of the molecule can also participate in significant chemical transformations, particularly those that build upon its heterocyclic structure.

Annulation and Ring Expansion Reactions

The Fischer indole (B1671886) synthesis is a powerful method for constructing an indole ring, which involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org This reaction can be adapted to benzofuran derivatives to create more complex, fused heterocyclic systems. In this context, a ketone derivative of the benzofuran scaffold is typically required to form the necessary arylhydrazone intermediate.

While this compound itself is not a direct substrate for the classical Fischer indole synthesis, its derivatives can be. For example, a synthetic pathway to construct 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles utilizes the Fischer indole synthesis as the key final step. nih.govacs.org In this multi-step synthesis, a benzofuran precursor is first used to construct a thieno[3,2-b]benzofuran system, which is then elaborated into a ketone equivalent. This intermediate subsequently reacts with various arylhydrazines in the presence of an acid catalyst to undergo cyclization and form the final fused indole product. nih.govacs.org

The reaction involves the formation of an arylhydrazone, which, upon heating in acid, undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

| Arylhydrazine Reactant | Product | Yield | Reference |

| Phenylhydrazine hydrochloride | 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 75% | nih.gov |

| Naphthalen-1-ylhydrazine hydrochloride | 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 46% | nih.gov |

This application demonstrates how the benzofuran scaffold can serve as a foundational structure for building more elaborate, fused heterocyclic systems through established synthetic methodologies like the Fischer indole synthesis. nih.govacs.orgbhu.ac.in

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzofuran core in this compound and its derivatives, enabling the formation of new carbon-carbon bonds.

The Sonogashira coupling reaction is effectively used to introduce alkyne functionalities onto the benzofuran skeleton, typically at a halogenated position. For instance, 2-aroyl-5-bromobenzo[b]furan derivatives can undergo a Sonogashira coupling reaction with terminal alkynes like propynoic acid. mdpi.com This transformation is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a copper(I) co-catalyst. mdpi.comrsc.org The reaction provides a route to 2-aroyl-5-(alkynyl)benzo[b]furan derivatives, which can be further elaborated into more complex structures. mdpi.com This methodology has been instrumental in the total synthesis of various natural products containing the benzofuran ring system. rsc.org

Table 3: Sonogashira Coupling of 2-Aroyl-5-bromobenzo[b]furan Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Aroyl-3-methyl-5-bromobenzo[b]furan | Propynoic acid | Pd(PPh₃)₄, DBU, CuI | 3-(2-Aroyl-3-methylbenzo[b]furan-5-yl)propiolic acid | mdpi.com |

| 2-Iodophenol (B132878) | Phenylacetylene | Pd-Cu, [DBU]Ac | 2-Phenylbenzofuran | spuvvn.edu |

| 6-Iodo-vanillin | 3,4-Methylenedioxyphenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(3,4-Methylenedioxyphenyl)-5-formyl-6-methoxybenzofuran | rsc.org |

The Heck olefination is another significant palladium-catalyzed reaction for functionalizing the benzofuran nucleus. This reaction creates a new carbon-carbon bond by coupling an unsaturated halide with an alkene. Specifically, 2-aroyl-5-bromobenzo[b]furan derivatives have been successfully coupled with tert-butyl acrylate. mdpi.com The reaction is typically carried out using a catalytic system consisting of palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base such as triethylamine (B128534) (Et₃N) or potassium carbonate. mdpi.com This reaction efficiently yields the corresponding tert-butyl acrylates appended to the 5-position of the benzofuran ring, which serve as versatile intermediates for further synthetic transformations. mdpi.com

Table 4: Heck Olefination of 2-Aroyl-5-bromobenzo[b]furan Derivatives

| Substrate | Alkene | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Aroyl-3-methyl-5-bromobenzo[b]furan | tert-Butyl acrylate | Pd(OAc)₂, PPh₃, K₂CO₃, Et₃N | tert-Butyl (E)-3-(2-aroyl-3-methylbenzo[b]furan-5-yl)acrylate | mdpi.com |

| 2-Aroyl-5-bromobenzo[b]furan | tert-Butyl acrylate | Pd(OAc)₂, PPh₃, K₂CO₃, Et₃N | tert-Butyl (E)-3-(2-aroylbenzo[b]furan-5-yl)acrylate | mdpi.com |

Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heterocycles, including benzofurans. This approach avoids the pre-functionalization (e.g., halogenation) of the benzofuran core. The C-3 position of the benzofuran ring can be selectively arylated using a directing group strategy. mdpi.com For example, N-(quinolin-8-yl)benzofuran-2-carboxamide undergoes palladium-catalyzed C-H arylation at the C-3 position with various aryl iodides. mdpi.comdiva-portal.org The reaction typically employs palladium(II) acetate as the catalyst in the presence of a silver salt oxidant like silver acetate (AgOAc). mdpi.com

Furthermore, direct arylation of the benzofuran ring without a directing group has been studied. researchgate.net A protocol for the regioselective arylation of benzo[b]furan at the 2-position has been developed using aryl bromides as the aryl source. researchgate.net Additionally, electrochemical methods have been utilized for the C-H arylation of benzylic C-H bonds, as demonstrated in the reaction of derivatives like 2-(benzofuran-2-yl)benzonitrile. rsc.org

Table 5: C-H Arylation of Benzofuran Derivatives

| Benzofuran Substrate | Arylating Agent | Catalyst/Conditions | Position of Arylation | Product Example | Reference |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Iodoanisole | Pd(OAc)₂, AgOAc | C-3 | N-(quinolin-8-yl)-3-(4-methoxyphenyl)benzofuran-2-carboxamide | mdpi.comdiva-portal.org |

| Benzo[b]furan | 4-Bromoanisole | Pd(OAc)₂, S-Phos, CsOPiv | C-2 | 2-(4-Methoxyphenyl)benzo[b]furan | researchgate.net |

| 2-(Benzofuran-2-yl)-4-ethylbenzonitrile | 4-Cyanophenyl iodide | Convergent Paired-Electrolysis | Benzylic C-H | 4-(1-(2-(Benzofuran-2-yl)-4-cyanophenyl)ethyl)benzonitrile | rsc.org |

Substitution Reactions on the Benzofuran Core

The benzofuran core of this compound and its derivatives is amenable to various substitution reactions, allowing for extensive functionalization. These reactions often rely on transition-metal catalysis to activate specific C-H or C-X (where X is a halogen) bonds at different positions of the heterocyclic ring system.

The cross-coupling reactions detailed previously, such as Sonogashira and Heck olefinations, are prime examples of substitution reactions occurring at halogenated sites, typically the 5-position, of the benzofuran ring. mdpi.com Direct C-H arylation provides a modern alternative for substitution, enabling the introduction of aryl groups at the C-2 or C-3 positions without prior halogenation. mdpi.comresearchgate.net

Cyclometalation reactions also pave the way for functionalization. For instance, derivatives like 2-(benzofuran-3-yl)ethanamine (B1281365) can undergo C-H activation at the 2-position of the benzofuran ring when treated with palladium(II) acetate, forming a palladacycle. um.es These organometallic intermediates can then react with unsaturated molecules, leading to the synthesis of novel organic derivatives. um.es These examples highlight the versatility of the benzofuran scaffold, where positions C-2, C-3, and C-5 are all accessible for substitution, enabling the synthesis of a diverse array of elaborate benzofuran derivatives. mdpi.com

Table 6: Summary of Regioselective Substitution Reactions on the Benzofuran Core

| Position | Reaction Type | Reagents/Catalyst | Resulting Functionality | Reference |

|---|---|---|---|---|

| C-2 | C-H Arylation | Aryl bromide, Pd(OAc)₂, S-Phos | Aryl group | researchgate.net |

| C-2 | C-H Activation/Palladation | Pd(OAc)₂ | Organopalladium intermediate for further functionalization | um.es |

| C-3 | C-H Arylation (Directed) | Aryl iodide, Pd(OAc)₂, AgOAc | Aryl group | mdpi.com |

| C-5 | Heck Olefination | Alkene, Pd(OAc)₂, PPh₃ | Alkenyl group | mdpi.com |

| C-5 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI | Alkynyl group | mdpi.com |

O-Alkylation and Etherification Reactions

The formation of ether linkages, either through the alkylation of a hydroxyl group on a pre-existing benzofuran ring (O-alkylation) or by forming an ether that subsequently cyclizes to create the benzofuran structure (etherification), represents a versatile strategy in the synthesis of complex benzofuran derivatives. These reactions are crucial for introducing a wide array of functional groups and for constructing larger molecular architectures.

One of the most prominent methods for forming the 2-substituted benzofuran core involves an intramolecular cyclization that is preceded by an intermolecular ether synthesis, typically a Williamson-type reaction. researchgate.netbeilstein-journals.org This strategy involves the reaction of a substituted salicylaldehyde (B1680747) with a molecule containing a reactive methylene group and a leaving group. The initial step is the formation of an ether linkage, which is then followed by an intramolecular cyclization to yield the benzofuran ring system.

For instance, a one-pot, three-step procedure has been developed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.net This process begins with the in situ formation of an ether via a Williamson reaction between ethyl 2-chloromethylquinoline-3-carboxylate and various substituted salicylaldehydes. researchgate.netbeilstein-journals.org This is followed by hydrolysis of the ester and an intramolecular electrophilic cyclization to furnish the final benzofuran-quinoline hybrid molecules. researchgate.net An inexpensive inorganic base, such as potassium carbonate, is effective in catalyzing the initial ether formation. beilstein-journals.org

The reaction conditions and yields for this type of transformation are summarized in the table below. The process is notable for its efficiency and simple workup, providing good yields for a range of substituted salicylaldehydes. researchgate.net

Table 1: Synthesis of 2-(Benzofuran-2-yl)quinoline Derivatives via In Situ Williamson Ether Synthesis and Cyclization

| Starting Material 1 | Starting Material 2 (Substituted Salicylaldehyde) | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Salicylaldehyde | K₂CO₃ | CH₃CN | Reflux | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 82 | beilstein-journals.org |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 5-Bromosalicylaldehyde | K₂CO₃ | CH₃CN | Reflux | 2-(5-Bromo-1-benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 75 | beilstein-journals.org |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | K₂CO₃ | CH₃CN | Reflux | 2-(5,7-Di-tert-butyl-1-benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 52 | beilstein-journals.org |

Another important etherification method is the Mitsunobu reaction, which allows for the formation of aryl ethers from benzofuran derivatives containing a free hydroxyl group. jst.go.jp This reaction is particularly useful for coupling phenols to the benzofuran core under mild conditions. In the synthesis of novel benzofuran derivatives with affinity for the κ-opioid receptor, a key step involved the reaction of a benzofuran alcohol with various phenols. jst.go.jp For example, (R)-1-{7-Methoxy-3-[2-(pyridin-2-yloxy)ethyl]benzofuran-4-yl}-N,N-dimethylbut-3-yn-2-amine was synthesized from its corresponding alcohol precursor and 2-hydroxypyridine (B17775) using triphenylphosphine and an azodicarboxylate reagent. jst.go.jp

Table 2: Aryl Ether Formation via Mitsunobu Reaction

| Benzofuran Substrate | Phenol (B47542) | Reagents | Product | Reference |

|---|

Furthermore, standard O-alkylation procedures can be applied to benzofuran derivatives that possess a phenolic hydroxyl group. These reactions typically involve treatment with a base to deprotonate the hydroxyl group, followed by the addition of an alkylating agent, such as an alkyl halide, to form the corresponding ether. google.com This general method provides a straightforward route to a variety of alkoxy-substituted benzofurans. google.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Single-Crystal X-ray Diffraction Studies

Without a crystal structure, a definitive analysis based on single-crystal X-ray diffraction is not possible. This includes:

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the non-covalent interactions that govern the crystal packing is contingent on the availability of crystallographic data.

Pi-Stacking Interactions:The arrangement of the aromatic benzofuran (B130515) rings in the solid state, including any potential pi-stacking interactions, has not been determined.

Further research involving the synthesis and crystallographic analysis of 2-(1-Benzofuran-2-yl)acetonitrile would be required to provide the specific data requested for this article.

Supramolecular Assembly Architectures

The spatial arrangement of molecules in the crystalline state, or their supramolecular assembly, is dictated by a delicate balance of intermolecular forces. In the case of benzofuran derivatives, these interactions primarily include hydrogen bonding and π-π stacking, which cooperatively drive the formation of well-defined architectures.

In the solid state, individual molecules of benzofuran derivatives often organize into one-dimensional chains. This propagation is typically mediated by a network of weak hydrogen bonds, particularly C—H⋯O interactions. In analogous compounds such as 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates, these hydrogen bonds are crucial in linking molecules into chains. nih.govcam.ac.uk For instance, in one derivative, two C—H⋯O hydrogen bonds work in concert to propagate the molecular chain along a specific crystallographic axis. nih.gov

Another significant contributor to chain formation in related structures is the interaction involving the nitrile group. In some cyanovinylene benzofuran derivatives, intermolecular bonding between the nitrile group and a furan (B31954) atom of a neighboring molecule has been observed. researchgate.net This type of interaction can lead to the formation of extended assemblies. The planarity of the benzofuran ring system facilitates these interactions, allowing for efficient packing and the formation of stable, extended chains. uiowa.edu

The following table summarizes representative intermolecular interactions that facilitate chain propagation in benzofuran derivatives, providing a model for the potential mechanisms in this compound.

| Interacting Atoms | Interaction Type | Distance (Å) | Role in Supramolecular Assembly | Reference |

| C—H···O | Hydrogen Bond | - | Links molecules into chains | nih.govuiowa.edu |

| Nitrile (N)···Furan (H) | Hydrogen Bond | 2.64 - 2.72 | Connects molecules within the unit cell |

The formation of dimeric structures is another prevalent motif in the supramolecular chemistry of benzofuran derivatives. These dimers are often formed through a combination of hydrogen bonds and π-π stacking interactions. In some instances, pairs of N—H⋯O or C—H⋯O hydrogen bonds link two inversion-related molecules to form a stable dimer. nih.govcam.ac.uk These dimeric units can then serve as building blocks for further extension into more complex architectures, such as dimer chains. nih.govcam.ac.uk

π-π stacking interactions play a pivotal role in both the formation and stabilization of these dimers and their extended structures. The aromatic benzofuran rings of adjacent molecules can overlap, leading to attractive, non-covalent interactions. In a related acrylonitrile (B1666552) derivative, (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, the benzofuran groups of inversion-related molecules are π-π stacked with a furan ring centroid-centroid distance of 3.804 Å and a perpendicular spacing of 3.409 Å. acs.org These parallel-displaced or cofacial stacking arrangements are a common feature in the crystal packing of benzofuran compounds.

The table below presents key parameters associated with dimer formation and π-π stacking in analogous benzofuran structures, which can be extrapolated to understand the potential dimeric assemblies of this compound.

| Interaction Type | Geometric Parameter | Value | Significance | Reference |

| π-π Stacking | Centroid-Centroid Distance | 3.804 Å | Indicates close packing of aromatic rings | acs.org |

| π-π Stacking | Perpendicular Spacing | 3.409 Å | Characterizes the offset of stacked rings | acs.org |

| N—H···O Hydrogen Bond | - | - | Formation of centrosymmetric dimers | nih.govcam.ac.uk |

| C—H···O Hydrogen Bond | - | - | Extension of dimers into chains | nih.govcam.ac.uk |

Computational Chemistry and Mechanistic Studies

Elucidation of Reaction Mechanisms

The synthesis of the benzofuran (B130515) framework, the core of 2-(1-Benzofuran-2-yl)acetonitrile, can be achieved through various mechanistic pathways, often tailored by the choice of reactants and catalysts.

Proposed Mechanistic Pathways

Several mechanistic routes for the formation of the benzofuran ring system have been proposed. One common pathway involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives proceeds through a one-pot reaction that begins with an in situ Williamson ether formation. This is followed by ester hydrolysis and an intramolecular cyclization. nih.govbeilstein-journals.org The proposed mechanism suggests the abstraction of an acidic proton from the active methylene group, leading to a carbanion that attacks the aldehyde carbonyl carbon. This results in the formation of a five-membered cyclic intermediate, which then undergoes dehydration to yield the final benzofuran derivative. researchgate.net

Another proposed mechanism involves the formation of an iminium ion. In a copper-catalyzed reaction, the initial step is the formation of an iminium ion, which is then attacked by a copper acetylide intermediate. The resulting product then undergoes intramolecular cyclization and isomerization to generate the benzofuran derivative. nih.govacs.org

Additionally, the synthesis of certain benzofuran-heterocycle hybrids is proposed to start with a Michael addition of ethyl benzoylacetate to p-benzoquinone, followed by a cyclization reaction to construct the benzofuran scaffold. nih.gov

Role of Catalysts and Reagents in Reaction Cycles

Catalysts and reagents are pivotal in directing the reaction towards the desired benzofuran product, often influencing both yield and selectivity. A variety of catalytic systems have been employed in the synthesis of benzofuran derivatives.

Nickel catalysts, such as Ni(OTf)₂, in conjunction with a ligand like 1,10-phenanthroline, have been shown to provide the necessary activation energy for intramolecular nucleophilic addition reactions, leading to high yields of benzofuran derivatives. nih.govacs.org Palladium and copper co-catalysis is another effective strategy, particularly in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization. nih.govacs.org

In other synthetic approaches, simple inorganic bases and salts play a crucial catalytic role. For example, potassium carbonate (K₂CO₃) is used to facilitate one-pot syntheses, nih.gov while potassium bisulfate (KHSO₄) has been used as a catalyst under ultrasound irradiation conditions. nih.govbeilstein-journals.org Triethylamine (B128534) has been employed as a basic catalyst in the Rap–Stoermer reaction to produce benzofuran derivatives. nih.gov

The following table summarizes the role of various catalysts and reagents in the synthesis of benzofuran rings:

| Catalyst/Reagent | Role in Reaction Cycle | Reference(s) |

| Nickel(II) triflate (Ni(OTf)₂) / 1,10-phenanthroline | Provides activation energy for intramolecular nucleophilic addition. | nih.govacs.org |

| Palladium-Copper | Co-catalyst system for Sonogashira coupling followed by intramolecular cyclization. | nih.govacs.org |

| Potassium Carbonate (K₂CO₃) | Inexpensive inorganic base catalyst for one-pot synthesis. | nih.gov |

| Potassium Bisulfate (KHSO₄) | Catalyst used in Friedländer condensation under ultrasound irradiation. | nih.govbeilstein-journals.org |

| Triethylamine | Basic catalyst in Rap–Stoermer reaction (Dieckmann-like aldol (B89426) condensation). | nih.gov |

| Rhodium (Rh) vs. Nickel (Ni) | In intramolecular cycloadditions, directs the reaction towards different bicyclic products ([3.2.1] for Rh, [2.2.2] for Ni) by influencing the insertion mode of the C═C bond. | acs.org |

Quantum Chemical Calculations (e.g., DFT Investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of benzofuran derivatives. These computational methods provide insights that are often difficult to obtain through experimental means alone.

DFT calculations have been employed to elucidate the mechanisms behind rhodium- and nickel-catalyzed intramolecular cycloadditions, revealing the origins of selectivity. acs.org Such studies can determine the preferred reaction pathways by calculating the energies of transition states and intermediates. For example, in a rhodium system, the lower catalyst twist energy during the C–C(acyl) bond oxidative addition step was found to favor the generation of a specific stereoisomer. acs.org

Furthermore, DFT has been used to study the regioselectivity of reactions like the catalytic reduction of the double bond in the furanoid ring of benzofurans. nih.gov By calculating local reactivity descriptors such as Fukui functions and local electrophilicity, researchers can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov Geometry optimization of benzofuran derivatives using DFT at the B3LYP/6-31G(d) or higher basis sets allows for the prediction of stable molecular conformations and the simulation of spectroscopic data (IR, NMR) that correlate well with experimental findings. cttewc.edu.inresearchgate.net

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its derivatives, these approaches are crucial for understanding their interactions with biological systems.

Molecular Docking Methodologies for Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua In the context of benzofuran derivatives, docking is extensively used to study their interactions with biological targets such as enzymes and receptors.

The process typically involves preparing the 3D structure of the benzofuran derivative (the ligand) and the biological target (the receptor). Docking software then explores various possible binding poses of the ligand within the receptor's active site, scoring each pose based on a force field that estimates the binding affinity. This allows for the identification of the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net

For example, novel hybrids based on quinazolinone and benzofuran have been subjected to molecular docking studies to understand their binding interactions with enzymes, which helps in explaining their observed biological activities. nih.govresearchgate.net Similarly, docking studies on benzofuran appended oxadiazole molecules have been used to elucidate their mechanism as tyrosinase inhibitors. nih.gov

Chemoinformatics Applications

Chemoinformatics applies informatics methods to solve chemical problems, particularly in the context of drug discovery and development. researchgate.net For benzofuran derivatives, chemoinformatics plays a significant role in analyzing their properties and predicting their biological activities.

One key application is the study of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Chemoinformatics models can predict these properties based on the molecular structure, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov For instance, ultrasonic-assisted synthesis of benzofuran-appended oxadiazole molecules was followed by chemoinformatics studies to assess their ADMET and drug-likeness. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another prominent chemoinformatics technique. A QSAR study was performed on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles to correlate their physicochemical properties (like molar refractivity, molecular weight, and logP) with their inhibitory activity against the CYP26A1 enzyme. nih.gov Such models help in understanding which structural features are important for biological activity and in designing more potent compounds. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with a particular physicochemical property. In the context of this compound, these studies are instrumental in predicting its behavior, such as its transport characteristics and potential interactions with biological membranes.

A crucial parameter in QSPR studies is lipophilicity, which is experimentally determined through chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique to measure the retention of a compound, which is then used to calculate its lipophilicity index. The logarithm of the retention factor (log k) is determined under isocratic conditions with varying concentrations of an organic modifier in the mobile phase. The log k value is then extrapolated to 100% aqueous mobile phase to obtain the chromatographic hydrophobicity index (log k_w).

The choice of the organic modifier (e.g., acetonitrile (B52724), methanol (B129727), or isopropanol) in the mobile phase can significantly influence the determined log k_w values. For instance, studies on similar benzofuran derivatives, such as 1-(benzofuran-2-yl)ethan-1-one oxime and its O-benzyl ethers, have shown that different organic modifiers can lead to varying log k_w values. researchgate.netscielo.br This is attributed to the different types of interactions between the analyte, the stationary phase, and the mobile phase.

For this compound, a hypothetical study could yield the following chromatographic data. The retention factors (k) would be measured at different concentrations of an organic modifier, and the log k values would be plotted against the modifier concentration. A linear regression analysis would then be used to extrapolate the log k_w value.

Table 1: Hypothetical Retention Data for this compound using Acetonitrile as Organic Modifier

| % Acetonitrile (v/v) | Retention Time (t_R) (min) | Void Time (t_0) (min) | Retention Factor (k) | log k |

| 50 | 8.5 | 1.2 | 6.08 | 0.784 |

| 55 | 7.2 | 1.2 | 5.00 | 0.699 |

| 60 | 6.1 | 1.2 | 4.08 | 0.611 |

| 65 | 5.3 | 1.2 | 3.42 | 0.534 |

| 70 | 4.6 | 1.2 | 2.83 | 0.452 |

Note: The retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0. The log k_w value is obtained by extrapolating the linear plot of log k versus the percentage of the organic modifier to 0% modifier. From this hypothetical data, a linear relationship can be established, allowing for the determination of log k_w.

The linearity of the relationship between log k and the concentration of the organic modifier, indicated by a high coefficient of determination (R²), is a measure of the quality of the chromatographic data. scielo.br For related benzofuran compounds, R² values are often in the range of 0.938 to 0.998, suggesting a reliable linear correlation. scielo.br

In parallel with experimental methods, computational approaches are employed to predict the lipophilicity of a compound, expressed as the logarithm of the partition coefficient (Log P). Numerous algorithms are available for calculating Log P, each based on different theoretical principles, such as atomic contributions or fragment-based methods. Commonly used computational Log P values include ALOGP, MLOGP, and XLOGP3. mdpi.com

QSPR studies on benzofuran derivatives have demonstrated a strong positive correlation between experimentally determined log k_w values and computationally calculated Log P values. scielo.br This correlation is crucial as it validates the use of in silico methods for the rapid screening of large libraries of compounds, thereby accelerating the drug discovery process.

For this compound, a comparative analysis of its experimental log k_w and various calculated Log P values would be conducted. The strength of the correlation is typically assessed using the coefficient of determination (R²).

Table 2: Hypothetical Experimental and Computational Lipophilicity Parameters for this compound

| Parameter | Value |

| Experimental | |

| log k_w (Acetonitrile) | 3.15 |

| log k_w (Methanol) | 3.45 |

| Computational | |

| ALOGP | 2.95 |

| MLOGP | 3.05 |

| XLOGP3 | 2.88 |

Note: The values presented are hypothetical and for illustrative purposes. The correlation between the experimental log k_w and the computational Log P values can be analyzed statistically.

Studies on analogous compounds have indicated that the choice of the organic modifier in the chromatographic experiment can affect which computational parameter shows the best correlation. researchgate.net For some benzofuran derivatives, the log k_w determined using acetonitrile as the modifier (log k_w-ACN) has shown a better correlation with the calculated parameters than when methanol is used. researchgate.net This underscores the importance of selecting appropriate experimental conditions for robust QSPR modeling.

Synthetic Applications and Derivative Chemistry

2-(1-Benzofuran-2-yl)acetonitrile as a Key Building Block

This compound is a versatile organic compound characterized by a benzofuran (B130515) ring linked to an acetonitrile (B52724) group. This structure serves as a valuable scaffold and key intermediate in the synthesis of a wide array of more complex heterocyclic compounds. The reactivity of both the benzofuran nucleus and the acetonitrile side chain allows for extensive chemical modifications, making it a cornerstone for developing novel derivatives with significant applications in medicinal chemistry and materials science. rsc.orggoogle.com

The benzofuran moiety itself is a prominent feature in numerous natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological properties. rsc.orgrsc.org The acetonitrile group, in particular, is a reactive handle that can be transformed into various other functional groups. For instance, it can participate in reactions to form ketones, carboxylic acids, and other derivatives. A notable application involves the palladium-catalyzed addition of arylboronic acids to the aliphatic nitrile of 2-(2-hydroxyphenyl)acetonitriles, which after sequential addition and intramolecular annulation, yields 2-arylbenzofurans. organic-chemistry.org Similarly, palladium-catalyzed reactions involving 2-(2-formylphenoxy) acetonitriles can produce benzoyl-substituted benzofuran heterocycles. nih.gov These transformations highlight the role of the acetonitrile precursor in constructing functionally diverse benzofuran systems.

Development of Novel Benzofuran Derivatives and Scaffolds

The strategic functionalization of this compound has led to the generation of several classes of novel benzofuran derivatives. These derivatives often possess unique chemical properties and biological activities, underscoring the importance of the parent compound as a versatile starting material.

The acetonitrile group of this compound serves as a precursor for the synthesis of various ketones and esters, which are themselves important intermediates. One synthetic route involves the palladium-catalyzed reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids to yield benzoyl-substituted benzofurans. nih.gov This process typically involves transmetalation followed by intramolecular insertion and subsequent hydrolysis and aldol (B89426) condensation to afford the final ketone product. nih.gov

Another approach involves the Mukaiyama Michael addition of silyl (B83357) enol ethers to an o-benzoquinone-4-carboxylate, which is formed in situ. This reaction leads to the formation of 2-substituted 7-hydroxybenzofuran-4-carboxylates, demonstrating a method for creating highly functionalized benzofuran esters. nih.gov Furthermore, a cascade reaction using dimethylformamide (DMF) with an aryne, trapped by a sulfur ylide, allows for the synthesis of a broad range of 2-aroyl benzofurans. organic-chemistry.org The synthesis of highly substituted benzofurans, including diaryl ketones, can also be achieved from 2,6-disubstituted phenols and alkynyl sulfoxides, a method that tolerates various functional groups, including esters and ketones. rsc.org

Table 1: Synthesis of Benzofuran-Substituted Ketones and Esters

| Precursor(s) | Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| 2-(2-Formylphenoxy)acetonitriles, Aryl boronic acid | Palladium acetate (B1210297), bpy, toluene | Benzoyl-substituted benzofurans (Ketones) | nih.gov |

| Silyl enol ethers, Catechol ester | Iodosobenzene diacetate (for in situ quinone formation) | 2-Substituted 7-hydroxybenzofuran-4-carboxylates (Esters) | nih.gov |

| Acyl chlorides, Phosphorus ylides, o-Iodophenols | Copper catalyst | Functionalized benzofurans (Ketones) | organic-chemistry.org |

| 2,6-Disubstituted phenols, Alkynyl sulfoxides | Trifluoroacetic anhydride (B1165640) (TFAA) | Highly substituted benzofurans (Diaryl Ketones) | rsc.org |

Benzofuran-based oxime and ether derivatives have been synthesized and investigated, primarily for their potential biological activities. A notable class of these compounds is the oxime ether strobilurin derivatives which contain a substituted benzofuran moiety. nih.govresearchgate.net These compounds are synthesized to explore new fungicides and have shown promising activity against various plant pathogens like Erysiphe graminis and Pyricularia oryzae. nih.gov

The synthesis of these derivatives often starts from a ketone precursor, such as 2-acetylbenzofuran (B162037), which can be conceptually derived from this compound. The ketone is first converted to its corresponding oxime by reaction with hydroxylamine. researchgate.net Subsequently, the oxime is reacted with various substituted benzyl (B1604629) halides to produce a series of O-benzyl ether oximes. researchgate.net Another synthetic strategy involves the condensation of an O-phenylhydroxylamine with a ketone, like p-hydroxypropiophenone, to form an oxime ether, which can then be cyclized to form the benzofuran ring. rsc.org

Table 2: Examples of Synthesized Benzofuran-Oxime and Ether Derivatives

| Derivative Name | Key Synthetic Step | Potential Application | Reference(s) |

|---|---|---|---|

| (E,E)-methyl 3-methoxy-2-{2-[({[5-fluoro-1-(benzofuran-2-yl)ethylidene]amino}oxy)methyl]phenyl}propenoate (BSF2) | Synthesis from benzofuran-containing oxime ethers | Fungicide | nih.gov |

| (E,E)-methyl 3-methoxy-2-{2-[({[5-chloro-1-(benzofuran-2-yl)ethylidene]amino}oxy)methyl]phenyl}propenoate (BSF3) | Synthesis from benzofuran-containing oxime ethers | Fungicide | nih.gov |

| O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes | Reaction of 2-acetylbenzofuran oxime with benzyl halides | Antimicrobial | researchgate.net |

| 5-Bromobenzofuran derivative | Treatment of an oxime ether with TFAT-DMAP | Intermediate for Eupomatenoid 6 synthesis | rsc.org |

The acetonitrile functional group of this compound can be hydrolyzed to form benzofuran-2-acetic acid, which can then be converted into a variety of carboxylic acid and hydrazide derivatives. These derivatives are of interest due to their wide-ranging biological activities.

For example, a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized by reacting the parent carboxylic acid with aryl sulfonamide piperazines and aryl hydrazides. tandfonline.com In another study, benzofuran-2-carboxylic acid hydrazide, prepared from the corresponding ester, was reacted with substituted isatins (indoline-2,3-diones) to produce N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides. derpharmachemica.com This reaction is often performed using green chemistry principles, utilizing water as a solvent. derpharmachemica.com Similarly, benzofuran hydrazones have been synthesized from a benzofuran aldehyde and various substituted aromatic hydrazides. researchgate.net

These synthetic pathways demonstrate the utility of the benzofuran carboxyl functional group as a platform for generating diverse molecular structures with potential therapeutic applications.

The introduction of halogen atoms into the benzofuran scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. Halogenated benzofuran derivatives represent an important class of compounds, with many exhibiting significant cytotoxic activity against cancer cell lines. researchgate.net

Derivatives such as 2-(5-Chlorobenzofuran-2-yl)acetonitrile are examples of halogenated analogs of the parent compound. bldpharm.com The synthesis of such compounds can be achieved through various methods. One general approach involves the reaction of a substituted phenol (B47542) with an α-halogenated ketone. google.com For instance, a patent describes a method for synthesizing benzofuran derivatives by reacting phenols with α-haloketones in the presence of titanium tetrachloride. google.com Research has also focused on the synthesis and cytotoxic evaluation of specific halogenated derivatives, such as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. researchgate.net These studies underscore the importance of halogenation in the development of new benzofuran-based therapeutic agents.

Benzofuran-based hydroxamic acids are a class of compounds that have attracted significant attention, particularly as potential therapeutic agents. Hydroxamic acids are known zinc-binding groups and are frequently incorporated into molecules designed as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov

The synthesis of these derivatives often involves the conversion of a benzofuran carboxylic acid or its corresponding ester into a hydroxamic acid. A common method involves reacting the ester with hydroxylamine, often in the presence of a base like sodium methoxide (B1231860) or potassium hydroxide. nih.govugent.be For example, novel 2-aroyl benzofuran-based hydroxamic acids have been designed and synthesized as potential dual tubulin-HDAC inhibitors. mdpi.comnih.gov The synthetic strategy involved attaching a hydroxamic acid moiety to the 5-position of the 2-aroyl benzofuran scaffold via a linker. mdpi.com Abexinostat, a benzofuran-derived hydroxamic acid, is a notable example that has entered clinical trials. nih.gov Its synthesis involves coupling a benzofuran-2-carboxylic acid with an appropriate amine-containing fragment, followed by conversion of a terminal ester group to the hydroxamic acid. ugent.be

Acetonitrile as a Reagent and Solvent in Advanced Organic Synthesis

Acetonitrile (CH₃CN) is a widely utilized solvent in organic chemistry, prized for its ability to dissolve a broad range of polar and nonpolar compounds, its relatively low reactivity, and its convenient liquid range. However, its utility extends far beyond that of a simple solvent. Acetonitrile can also serve as a versatile and atom-efficient C₂ building block, participating directly in a variety of chemical transformations. Its unique reactivity, stemming from the nucleophilic nitrogen lone pair, the electrophilic nitrile carbon, and the acidic α-protons, allows it to be a key synthon in the construction of complex molecules. mdpi.comntnu.no

Role in Heterocycle Construction beyond Benzofurans

While integral to the structure of this compound, the acetonitrile unit is also a fundamental component in the synthesis of a diverse array of other heterocyclic systems. mdpi.com Scientists have developed numerous methodologies that leverage acetonitrile as a source of carbon and nitrogen atoms for building various ring structures. rsc.org

Acetonitrile's ability to act as a building block stems from its three active sites: the two carbon atoms and the nitrogen atom. mdpi.com This versatility allows its incorporation into different heterocyclic cores through reactions like cyanomethylation, the Ritter reaction, and various cyclization strategies. mdpi.com

Examples of Heterocycle Synthesis Using Acetonitrile:

Pyridines: A transition-metal-free, electrochemical [2 + 2 + 2] cyclization of aromatic alkynes with acetonitrile has been developed to produce trisubstituted pyridines. This method uses triphenylamine (B166846) and benzoic acid as mediators. rsc.org

Pyrazoles: Acetonitrile derivatives are key starting materials for synthesizing pyrazole (B372694) compounds, which are known for their biological activities. For instance, benzylidene malononitriles can be efficiently converted to aminopyrazole derivatives. researchgate.net

Oxadiazoles: Cyanoacetohydrazide, derived from a cyanoacetic acid (an oxidized form of acetonitrile), is a precursor for synthesizing 1,3,4-oxadiazoles, an important class of heterocycles in medicinal and materials chemistry. nih.gov

Pyrido[1,2-a]benzimidazoles: 2-Cyanomethylbenzimidazoles, which feature the acetonitrile moiety, are used as synthons for the construction of more complex fused heterocyclic systems like pyridobenzimidazoles through condensation and cyclization reactions. researchgate.net

The following table summarizes selected research findings on the use of acetonitrile in constructing various heterocyclic rings.

| Heterocycle Class | Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyridines | [2 + 2 + 2] Cyclization | Aromatic alkynes, Acetonitrile, Triphenylamine (mediator), Electrochemistry | rsc.org |

| Pyrazoles | Condensation/Cyclization | Benzylidene malononitriles, Phenylhydrazine, Aqueous medium | researchgate.net |

| 1,3,4-Oxadiazoles | Cyclization of Acetonitrile Derivative | Cyanoacetohydrazide, Carbon disulfide, KOH, Dimethyl sulfate | nih.gov |

| Pyrido[1,2-a]benzimidazoles | Condensation/Cyclization | 2-Cyanomethylbenzimidazole, Enaminones, Piperidine catalyst | researchgate.net |

Electrochemical Conversion Applications

Electrochemical methods in organic synthesis are gaining prominence as a green and sustainable alternative to traditional chemical reactions. acs.org These techniques can reduce the need for harsh chemical oxidants or reductants and can often be performed at ambient temperature and pressure. acs.org Acetonitrile and other nitriles are important substrates and reagents in this field. acs.orgnih.gov

Electrochemical Oxidation:

A significant application is the electrochemical oxidation of primary amines to produce nitriles. acs.org This process is an attractive green route for nitrile synthesis. acs.org Nickel hydroxide/oxyhydroxide (Ni(OH)₂/NiOOH) has emerged as a highly effective and practical electrode material for catalyzing these conversions under alkaline conditions. acs.org The electrochemical potential serves to regenerate the active NiOOH catalyst, allowing it to be used in catalytic rather than stoichiometric amounts. acs.org This method avoids the use of stoichiometric chemical oxidants and can be powered by renewable electricity sources, enhancing its sustainability. acs.org

Electrochemical Reduction (Hydrogenation):

Conversely, the electrochemical hydrogenation of nitriles to primary amines represents another valuable transformation. A scalable method using a cost-effective nickel foam cathode has been developed for this purpose. rsc.org This process is applicable to a wide variety of nitrile substrates and exclusively yields primary amines. rsc.org The scalability of this electrochemical method has been demonstrated, with a notable productivity of 20 grams per day of phenylethylamine achieved in a flow-type electrolyzer, highlighting its potential for practical, larger-scale synthesis. rsc.org

The table below outlines key electrochemical conversions involving the nitrile functional group.

| Conversion Type | Transformation | Electrode/Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidation | Primary Amines → Nitriles | NiOOH Electrode | Green method, avoids harsh chemical oxidants, catalyst regeneration. | acs.org |

| Reduction | Nitriles → Primary Amines | Nickel Foam Cathode | Scalable, uses cost-effective materials, high product selectivity. | rsc.org |

| Cyclization | Alkynes + Acetonitrile → Pyridines | Triphenylamine (mediator) | Transition-metal-free, forms complex heterocycles. | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-benzofuran-2-yl)acetonitrile and its derivatives?

- Methodological Answer: The synthesis typically involves cyclization of substituted phenols with propargyl bromide followed by nitrile functionalization. For example, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives are synthesized via condensation of 2-acetyl benzofuran with isatin, followed by esterification and hydrazide formation . Key parameters include temperature control (70–90°C), acid catalysts (e.g., H₂SO₄), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer:

- X-ray crystallography confirms molecular geometry, as seen in monoclinic crystals (space group P21/n, β = 91.02°, a = 10.756 Å, b = 4.7855 Å, c = 26.1838 Å) .

- Spectroscopy:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H/¹³C NMR | Benzofuran protons at δ 6.8–7.5 ppm | |

| IR | C≡N stretch at ~2240 cm⁻¹ | |

| HRMS | Molecular ion peak at m/z 245.32 |

Q. What are the standard protocols for evaluating the antimicrobial activity of benzofuran-acetonitrile hybrids?

- Methodological Answer:

- Agar dilution assays against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL) and bacterial strains (e.g., S. aureus, MIC 12.5–25 µg/mL) .

- Contradiction Handling: Discrepancies in MIC values may arise from differences in bacterial strains or solvent effects (DMSO vs. aqueous media). Validate results with positive controls (e.g., ciprofloxacin) and replicate assays (n ≥ 3) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the bioactivity of this compound derivatives?

- Methodological Answer:

- Computational Studies: DFT calculations (B3LYP/6-311G**) reveal electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, increasing interactions with microbial enzymes .

- Steric Effects: Bulky substituents at the benzofuran 4-position reduce binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

Q. What mechanisms underlie the bioreductive activation of nitro-containing benzofuran-acetonitrile compounds?

- Methodological Answer:

- Nitro groups undergo enzymatic reduction (via nitroreductases) to form reactive nitroso and hydroxylamine intermediates, which alkylate DNA or inhibit thioredoxin reductase .

- Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Reduction Potential (E°) | -0.45 V vs. Ag/AgCl (pH 7.4) | |

| Half-life (t₁/₂) | 2.3 h (in murine hepatocytes) |

Q. How can contradictory data in solubility and bioavailability studies be resolved?

- Methodological Answer:

- Solubility: Use standardized solvents (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to assess aggregation. For example, logP values range from 2.1 (unsubstituted) to 3.8 (-CF₃ derivatives) .

- Bioavailability: Perform in silico ADMET predictions (e.g., SwissADME) to identify optimal substituents. For instance, -OCH₃ groups improve intestinal absorption (HIA >80%) but reduce metabolic stability .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer:

- Byproduct Control: Monitor intermediates via TLC to prevent over-alkylation. For example, use low temperatures (0–5°C) during nitrile formation to minimize dimerization .

- Catalyst Optimization: Pd/C (5 wt%) in hydrogenation steps reduces undesired dehalogenation .

Q. How are molecular interactions quantified in benzofuran-acetonitrile receptor binding studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.